molecular formula C7H4Cl2FNO B13689246 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride

2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B13689246
M. Wt: 208.01 g/mol
InChI Key: WCCGPXDOZPMIQT-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4Cl2FNO and a molecular weight of 208.02 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy groups attached to a benzimidoyl chloride structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluoroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting intermediate is then treated with thionyl chloride to form the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Chemical Reactions Analysis

2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, respectively, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-3-fluoro-N-hydroxybenZimidoyl chloride can be compared with other similar compounds, such as:

  • 2-Chloro-4-fluoro-N-hydroxybenZimidoyl chloride
  • 2-Chloro-3-fluoro-N-methoxybenZimidoyl chloride
  • 2-Bromo-3-fluoro-N-hydroxybenZimidoyl chloride

These compounds share similar structural features but differ in the position and nature of substituents. The unique combination of chloro, fluoro, and hydroxy groups in this compound gives it distinct reactivity and applications .

Properties

Molecular Formula

C7H4Cl2FNO

Molecular Weight

208.01 g/mol

IUPAC Name

2-chloro-3-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4Cl2FNO/c8-6-4(7(9)11-12)2-1-3-5(6)10/h1-3,12H

InChI Key

WCCGPXDOZPMIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=NO)Cl

Origin of Product

United States

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